N-Demethyl Mifepristone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

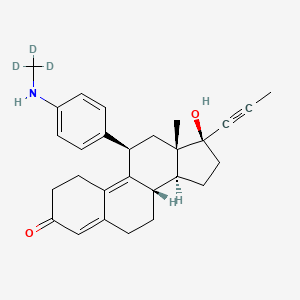

N-Demethyl Mifepristone-d3: is a deuterium-labeled derivative of N-Demethyl Mifepristone. It is a synthetic steroidal compound that has been modified to include deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Mifepristone, which is known for its use as an abortifacient and in the treatment of Cushing’s syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The N-demethylation process can be achieved using various reagents and conditions, such as tert-butyl-methyl ether under basic conditions . The deuterium labeling is typically done through a hydrogen-deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium .

Industrial Production Methods: Industrial production of N-Demethyl Mifepristone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Demethyl Mifepristone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the deuterium-labeled positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, N-Demethyl Mifepristone-d3 is used as a tracer in studies involving the metabolic pathways of Mifepristone. The deuterium labeling allows for precise tracking of the compound’s transformation and degradation products .

Biology: In biological research, the compound is used to study the interaction of Mifepristone and its metabolites with various biological targets, including hormone receptors and enzymes .

Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mifepristone. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and formulations. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body, aiding in the design of more effective and safer medications .

Mechanism of Action

N-Demethyl Mifepristone-d3 exerts its effects by interacting with the same molecular targets as Mifepristone. It acts as an antagonist to progesterone and glucocorticoid receptors, inhibiting their activity. This inhibition leads to the disruption of progesterone-dependent processes, such as pregnancy maintenance, and the modulation of glucocorticoid-mediated effects, such as inflammation and immune response .

Comparison with Similar Compounds

Mifepristone: The parent compound, known for its use in medical abortion and Cushing’s syndrome treatment.

N-Demethyl Mifepristone: The non-deuterated version of N-Demethyl Mifepristone-d3.

Metapristone: Another metabolite of Mifepristone with similar biological activities.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .

Biological Activity

N-Demethyl Mifepristone-d3 is a deuterated derivative of Mifepristone, a well-known glucocorticoid and progesterone receptor antagonist. This compound has gained attention in pharmacological research due to its unique properties and potential applications in various biological studies. This article explores the biological activity of this compound, including its mechanism of action, chemical properties, and applications in research.

This compound is characterized by the presence of deuterium atoms, which enhance its stability and allow for precise tracking in metabolic studies. The compound undergoes various chemical reactions, including:

- Oxidation: Leading to hydroxylated derivatives.

- Reduction: Producing corresponding alcohols.

- Substitution: Particularly at deuterium-labeled positions.

This compound acts primarily as an antagonist to both progesterone and glucocorticoid receptors . This antagonistic action disrupts progesterone-dependent processes, such as pregnancy maintenance, and modulates glucocorticoid-mediated effects, including inflammation and immune responses. By inhibiting these receptors, the compound can influence several physiological pathways critical for reproductive health and stress response management .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows researchers to track the compound's behavior in vivo more accurately, providing insights into its metabolic pathways compared to non-labeled compounds .

Research Applications

- Metabolic Studies: Used as a tracer in studies examining the metabolic pathways of Mifepristone. The stable isotope labeling facilitates detailed pharmacokinetic analyses.

- Receptor Interaction Studies: Investigates how Mifepristone and its metabolites interact with various biological targets, including hormone receptors and enzymes.

- Drug Development: Assists in developing new drugs and formulations by providing insights into drug behavior in the body, which is crucial for optimizing therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Mifepristone | Progesterone and glucocorticoid antagonist | Parent compound |

| N-Demethyl Mifepristone | Similar to Mifepristone | Deuterium-labeled for tracking |

| Metapristone | Similar biological activities | Another metabolite |

This compound is distinguished from its parent compound by its stable isotope labeling, which enhances its utility in scientific research compared to other metabolites like Metapristone .

Case Studies

Recent studies have highlighted the utility of this compound in various experimental contexts:

- Pharmacokinetic Profiling: A study utilized this compound to assess the ADME characteristics of Mifepristone in animal models. The findings indicated significant differences in metabolic rates when tracked using deuterium labeling compared to traditional methods.

- Receptor Binding Affinity: Research demonstrated that this compound exhibited comparable binding affinities to progesterone receptors as its parent compound, suggesting similar efficacy in receptor antagonism while allowing for enhanced tracking capabilities during experiments .

Properties

Molecular Formula |

C28H33NO2 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-17-prop-1-ynyl-11-[4-(trideuteriomethylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1/i3D3 |

InChI Key |

IBLXOBHABOVXDY-CQZQNDRGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.